2,5-Dimethylhexanoic acid

Catalog No.
S3453452
CAS No.
90201-13-1
M.F
C8H16O2
M. Wt
144.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dimethylhexanoic acid

CAS Number

90201-13-1

Product Name

2,5-Dimethylhexanoic acid

IUPAC Name

2,5-dimethylhexanoic acid

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C8H16O2/c1-6(2)4-5-7(3)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10)

InChI Key

ASAHZDPKCCONIV-UHFFFAOYSA-N

SMILES

CC(C)CCC(C)C(=O)O

Canonical SMILES

CC(C)CCC(C)C(=O)O

2,5-Dimethylhexanoic acid is a branched-chain carboxylic acid characterized by an eight-carbon backbone with two methyl groups located at the second and fifth carbon positions. Its molecular formula is C8H16O2C_8H_{16}O_2 and it has a molecular weight of approximately 144.21 g/mol. The presence of the carboxylic acid functional group (-COOH) at one end of the carbon chain imparts acidic properties, while the branched structure contributes to its hydrophobic characteristics, affecting its solubility and reactivity in various environments .

  • Antimicrobial activity: Some studies have shown that certain branched-chain carboxylic acids can exhibit antibacterial or antifungal properties.
  • Flavoring agents: Carboxylic acids with specific structures can contribute to the taste and aroma of food.

  • Oxidation: The carboxylic acid group can be oxidized under specific conditions, potentially leading to the formation of more complex molecules.
  • Reduction: It can undergo reduction reactions to yield alcohols or aldehydes.
  • Esterification: Reacting with alcohols can produce esters, which are often used in flavoring and fragrance applications.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to shorter-chain hydrocarbons.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Several methods exist for synthesizing 2,5-dimethylhexanoic acid:

  • Alkylation: This involves the alkylation of a suitable precursor compound using halogenated hydrocarbons under basic conditions.
  • Condensation Reactions: Utilizing starting materials such as ketones or aldehydes in condensation reactions can yield this compound through controlled reaction conditions.
  • Biotechnological Approaches: Emerging methods involve microbial fermentation processes that can produce carboxylic acids from renewable resources .

2,5-Dimethylhexanoic acid has various applications across different fields:

  • Chemical Industry: Used as an intermediate in the synthesis of specialty chemicals.
  • Pharmaceuticals: Potentially serves as a building block for drug development due to its unique structural properties.
  • Food Industry: May be explored for use as a flavoring agent or preservative due to its carboxylic acid nature.

Interaction studies involving 2,5-dimethylhexanoic acid focus on its reactivity with enzymes and other biological molecules. The branched structure may affect how it interacts with active sites on enzymes, influencing catalytic efficiency or inhibition. Understanding these interactions is crucial for exploring its potential therapeutic applications and impacts on metabolic pathways .

Several compounds share structural similarities with 2,5-dimethylhexanoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Aminohexanoic acidLinear structure without methyl groupsLacks branching; simpler structure
5-Amino-5-methylhexanoic acidContains one methyl group at the fifth positionLess branched than 2,5-dimethylhexanoic acid
3,3-Dimethylhexanoic acidMethyl groups on the third carbonDifferent branching pattern
2-Amino-4,4-dimethylpentanoic acidShorter carbon chain with different branchingUnique carbon skeleton compared to 2,5-dimethyl hexanoic acid

Uniqueness

The uniqueness of 2,5-dimethylhexanoic acid lies in its specific branching pattern and the presence of two methyl groups on the second and fifth carbons. This configuration influences its chemical reactivity and potential interactions with biological systems differently than other similar compounds, making it valuable for specialized applications in both chemical synthesis and biological research.

XLogP3

2.6

Dates

Modify: 2024-04-14

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